Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a compound with a molecular formula of C10H7IO3S and a molecular weight of 334.13 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions or metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur .
Chemical Reactions Analysis
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, potassium sulfide, and elemental sulfur . Major products formed from these reactions include substituted thiophenes and benzo[b]thiophenes .
Scientific Research Applications
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their pharmacological effects . For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or inhibitors of specific kinases .
Comparison with Similar Compounds
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and iodide groups enhances its reactivity and biological profile.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzo[b]thiophene skeleton : This is often achieved through cyclization reactions involving thiophenes and appropriate aryl halides.
- Iodination : The introduction of the iodine atom can be performed using iodine monochloride or other iodinating agents.
- Esterification : The carboxylic acid group is converted into a methyl ester, enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophenes exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds have been reported as follows:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
II.b | 4 | S. aureus (ATCC 29213) |
II.b | 8 | MRSA (SF8300) |
II.b | 16 | Daptomycin-resistant S. aureus |
These findings suggest that modifications to the benzo[b]thiophene structure can significantly enhance antibacterial activity, making it a promising scaffold for drug development .
Cytotoxicity and Anticancer Potential
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can inhibit the growth of neoplastic cells by inducing apoptosis through mechanisms such as histone deacetylase inhibition. For example, compounds similar to this class have been effective in treating various cancers by promoting cell cycle arrest and differentiation .
Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating significant potential for further development as an anticancer agent .
Safety and Toxicity
While exploring its biological activity, it is crucial to consider safety profiles. Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate has been classified with warnings for acute toxicity upon ingestion and skin irritation upon contact. This necessitates careful handling and further toxicological assessments before clinical applications .
Properties
Molecular Formula |
C10H7IO3S |
---|---|
Molecular Weight |
334.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3 |
InChI Key |
PJPTTZDNEIDTDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2I)O |
Origin of Product |
United States |
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